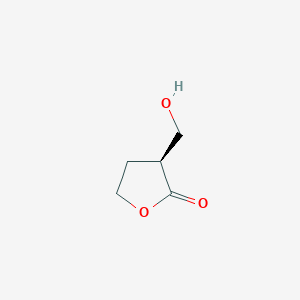

(3S)-3-(Hydroxymethyl)oxolan-2-one

Description

(3S)-3-(Hydroxymethyl)oxolan-2-one is a γ-lactone derivative characterized by a five-membered oxolane (tetrahydrofuran) ring with a hydroxymethyl group at the (3S)-position. This stereospecific configuration is critical for its biological interactions and physicochemical properties. The compound is structurally related to furanoid lignans and other lactone derivatives, which are widely studied for their roles in natural products, pharmaceuticals, and flavor chemistry .

Properties

IUPAC Name |

(3S)-3-(hydroxymethyl)oxolan-2-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8O3/c6-3-4-1-2-8-5(4)7/h4,6H,1-3H2/t4-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQGFUXSRIIEVCU-BYPYZUCNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(=O)C1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COC(=O)[C@@H]1CO | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

116.11 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-(Hydroxymethyl)oxolan-2-one can be achieved through several methods. One common approach involves the cyclization of a suitable precursor, such as a hydroxy acid or an ester, under acidic or basic conditions. For example, the reaction of 3-hydroxybutanoic acid with an acid catalyst can lead to the formation of the lactone ring, resulting in this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process typically includes steps such as esterification, cyclization, and purification to obtain the desired compound with high purity.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-(Hydroxymethyl)oxolan-2-one undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

Reduction: The lactone ring can be reduced to form a diol.

Substitution: The hydroxymethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.

Major Products Formed

Oxidation: The major product is (3S)-3-(Carboxymethyl)oxolan-2-one.

Reduction: The major product is (3S)-3-(Hydroxymethyl)oxolane-2,3-diol.

Substitution: The major products depend on the nucleophile used, resulting in various substituted oxolane derivatives.

Scientific Research Applications

(3S)-3-(Hydroxymethyl)oxolan-2-one has several applications in scientific research:

Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.

Biology: It is used in the study of enzyme-catalyzed reactions involving lactones.

Medicine: The compound is investigated for its potential as a precursor in the synthesis of pharmaceutical agents.

Industry: It is utilized in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of (3S)-3-(Hydroxymethyl)oxolan-2-one involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes that catalyze the opening of the lactone ring, leading to the formation of hydroxy acids. These reactions are crucial in metabolic pathways and can influence cellular processes.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs, their substituents, and biological or industrial relevance:

Stereochemical and Functional Differences

- Stereospecificity : The (3S) configuration in this compound distinguishes it from the (5S) isomer, which has distinct flavor retention properties in tea . Similarly, pilocarpine’s (3S,4R) stereochemistry is essential for its cholinergic activity .

- Enzymatic Interactions : Bacterial oxidoreductases specifically act on (3R,4R)-configured lactones, highlighting the role of stereochemistry in microbial metabolism .

Research Findings and Implications

Aroma and Flavor Chemistry

This compound and its (5S) isomer are critical to the flavor profile of instant green tea. Ultrasonic and microwave treatments differentially affect their stability, with the (5S) isomer being more resistant to thermal degradation .

Pharmacological Potential

Pilocarpine’s structural similarity to this compound underscores the importance of lactone frameworks in drug design. However, the introduction of amino groups (e.g., in (3S)-3-amino-4,4-dimethyloxolan-2-one) may alter bioactivity, warranting further study .

Gaps in Research

- Limited data exist on the bioactivity of complex lignan derivatives like those in .

- Enzymatic pathways involving bacterial lactone metabolism remain underexplored for synthetic applications .

Biological Activity

(3S)-3-(Hydroxymethyl)oxolan-2-one, also known as C5H8O3, is a compound with significant biological activity that has garnered attention in various scientific fields, including chemistry, biology, and medicine. This article provides a comprehensive overview of its biological properties, mechanisms of action, and potential applications based on diverse research findings.

Chemical Structure and Properties

This compound is characterized by its oxolane ring structure and hydroxymethyl functional group. Its unique stereochemistry contributes to its reactivity and biological interactions. The presence of hydroxyl groups allows for hydrogen bonding, which is crucial for its interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

- Anticancer Properties : Studies have shown that derivatives of this compound can induce apoptosis in cancer cell lines, suggesting potential use in cancer therapy .

- Antimicrobial Activity : Some derivatives exhibit antibacterial and antifungal properties, making them candidates for developing new antimicrobial agents .

- Metabolic Pathway Involvement : The compound is studied for its role in metabolic pathways, potentially serving as a biomarker for certain diseases.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Interaction : The compound can interact with specific enzymes and receptors, influencing various biochemical pathways. For instance, it may inhibit viral replication by targeting viral enzymes or modulate signaling pathways involved in cancer cell proliferation .

- Cell Cycle Modulation : Research indicates that certain derivatives can cause cell cycle arrest in cancer cells, particularly at the G2/M phase, leading to programmed cell death while minimizing necrosis .

Anticancer Activity

A study focusing on the cytotoxic effects of this compound derivatives demonstrated significant anti-proliferative activity against several cancer cell lines. Notably:

- Compound 4bb showed superior cytotoxicity by inducing apoptosis in Jurkat T-leukemia cells with minimal necrosis observed (less than 2%) .

Antimicrobial Testing

In antimicrobial studies, the synthesized derivatives were tested against various bacterial and fungal strains. Notable findings include:

- Compound 5d exhibited the highest antimicrobial activity with MIC values of 64 µg/mL against staphylococci and 128 µg/mL against E. coli and pathogenic yeasts .

Comparative Data Table

| Activity Type | Compound Tested | MIC (µg/mL) | Cell Line/Pathogen |

|---|---|---|---|

| Anticancer | 4bb | - | Jurkat T-leukemia |

| Antimicrobial | 5d | 64 | Staphylococcus aureus |

| Antimicrobial | 5d | 128 | Escherichia coli |

| Antimicrobial | 5d | 512 | Pseudomonas aeruginosa |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.